molecular formula C11H20O2 B11753598 (E)-tert-Butyl hept-2-enoate CAS No. 129488-82-0

(E)-tert-Butyl hept-2-enoate

Cat. No.: B11753598
CAS No.: 129488-82-0
M. Wt: 184.27 g/mol
InChI Key: XLGVILSEPNPWLX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-tert-Butyl hept-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a trans-configuration (E) at the double bond. This structural motif confers unique reactivity and stability, making it valuable in organic synthesis, particularly as a dienophile in Diels-Alder reactions or as a precursor for chiral intermediates in pharmaceuticals and agrochemicals . Its tert-butyl group enhances steric bulk, influencing both reaction kinetics and selectivity, while the conjugated enoate system enables participation in conjugate additions and cycloadditions.

Properties

CAS No.

129488-82-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

tert-butyl (E)-hept-2-enoate

InChI

InChI=1S/C11H20O2/c1-5-6-7-8-9-10(12)13-11(2,3)4/h8-9H,5-7H2,1-4H3/b9-8+

InChI Key

XLGVILSEPNPWLX-CMDGGOBGSA-N

Isomeric SMILES

CCCC/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CCCCC=CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-tert-Butyl hept-2-enoate can be synthesized through the esterification of hept-2-enoic acid with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Hept-2-enoic acid+tert-ButanolAcid Catalyst(E)-tert-Butyl hept-2-enoate+Water\text{Hept-2-enoic acid} + \text{tert-Butanol} \xrightarrow{\text{Acid Catalyst}} \text{(E)-tert-Butyl hept-2-enoate} + \text{Water} Hept-2-enoic acid+tert-ButanolAcid Catalyst​(E)-tert-Butyl hept-2-enoate+Water

Industrial Production Methods

In an industrial setting, the production of (E)-tert-Butyl hept-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ester Group

The conjugated double bond in (E)-tert-butyl hept-2-enoate enables deprotonation and oxidation under catalytic conditions:

  • Copper-catalyzed deprotonation : Computational studies reveal that Cu(II) complexes can stabilize deprotonated intermediates via σ-complex formation, lowering energy barriers for subsequent reactions .

  • Aerobic oxidation : Copper-mediated vinylogous oxidation selectively hydroxylates the γ-position, forming hydroxylated derivatives. This pathway involves a six-membered transition state for O₂ activation .

Ester Group Reactivity

The tert-butyl ester moiety participates in:

  • Esterification : Reactions with alcohols under acidic/basic conditions to form new esters.

  • Hydrolysis : Acidic or enzymatic cleavage to yield hept-2-enoic acid, though the tert-butyl group enhances hydrolytic stability compared to simpler esters .

  • Enolate formation : Deprotonation at the α-carbon enables nucleophilic attacks, as observed in enantioselective syntheses using iminophosphorane catalysts .

Thermal Stability and Decomposition

  • Distillation : Hept-2-enoic acid derivatives can be purified via distillation (e.g., 130–132°C/27 mmHg) .

  • Metathesis side reactions : Under prolonged catalytic conditions, competing cycloaddition or decomposition pathways may occur, though specifics for this compound are less documented .

Scientific Research Applications

Organic Synthesis

(E)-tert-Butyl hept-2-enoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry

The compound has been utilized in the development of bioactive molecules and drug candidates. Its derivatives have shown potential as inhibitors in cancer therapy by modulating biological pathways involved in tumor growth. For instance, studies have demonstrated that certain derivatives of (E)-tert-butyl hept-2-enoate exhibit cytotoxic effects against human cancer cell lines by inhibiting tubulin polymerization .

Enzyme-Catalyzed Reactions

In biological research, (E)-tert-butyl hept-2-enoate is used to study ester hydrolysis and enzyme-catalyzed reactions. The hydrolysis of this compound can be catalyzed by esterases, leading to the release of hept-2-enoic acid and tert-butanol, which can then participate in various metabolic pathways .

Industrial Applications

The compound is also employed in the production of flavors, fragrances, and other specialty chemicals. Its unique properties make it suitable for use in various formulations within the chemical industry .

Case Study 1: Synthesis of Bioactive Compounds

A study focused on the synthesis of novel derivatives from (E)-tert-butyl hept-2-enoate highlighted its role as a precursor for compounds exhibiting anti-inflammatory activity. The derivatives were evaluated for their biological efficacy, demonstrating significant potential as therapeutic agents .

Case Study 2: Cancer Research

Research investigating small-molecule inhibitors derived from (E)-tert-butyl hept-2-enoate revealed their ability to disrupt tubulin polymerization in cancer cells. This mechanism leads to cytotoxic effects, offering insights into new cancer treatment strategies .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl crotonateSimilar ester functional group; C8H14O2C_8H_{14}O_2Different reactivity patterns
Tert-butyl (2E)-but-2-enoateContains a double bond; C8H14O2C_8H_{14}O_2Extensively used in polymer chemistry
Ethyl hept-2-enoateLacks tert-butyl group; C8H14O2C_8H_{14}O_2More volatile; different applications

This table illustrates how (E)-tert-butyl hept-2-enoate compares to structurally similar compounds, emphasizing its unique properties and applications across various fields.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl hept-2-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hept-2-enoic acid and tert-butanol. The hydrolysis reaction is typically catalyzed by esterases or other hydrolytic enzymes. The released hept-2-enoic acid can further participate in various metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Key Differences :

  • The carbamate derivative () exhibits hydrogen-bonding capacity due to its amine and ether groups, enhancing solubility in polar solvents. In contrast, (E)-tert-butyl hept-2-enoate’s nonpolar tert-butyl group likely reduces water solubility .
  • BHA’s phenolic ether group enables radical scavenging, a property absent in the enoate or carbamate analogues .

Functional Analogues: Ethyl Tertiary Butyl Ether (ETBE)

ETBE (Ethyl tertiary butyl ether), a fuel additive, shares the tert-butyl moiety but differs in functionalization:

Property (E)-tert-Butyl Hept-2-enoate ETBE
Boiling Point ~200–220°C (estimated) 72°C
Octane Rating Not applicable 111 (RON)
Primary Use Synthetic chemistry Gasoline octane booster
Reactivity Conjugate addition, cycloadditions Low (inert in combustion)

ETBE’s low boiling point and high octane rating make it ideal for fuel blending, whereas the enoate’s reactivity is tailored for chemical synthesis .

Biochemical Interactions

  • Enzyme Induction: BHA significantly elevates hepatic glutathione S-transferase (5- to 10-fold in mice) and epoxide hydratase (11-fold in mice), aiding detoxification of carcinogens . No direct evidence exists for similar effects in (E)-tert-butyl hept-2-enoate, but its ester group may undergo hydrolysis to release tert-butanol, a metabolite with documented hepatic effects.
  • Toxicity: BHA and ethoxyquin reduce mutagenic metabolites of benzo(a)pyrene via enzyme induction , while the carbamate derivative () lacks acute toxicity data.

Physicochemical Properties

Parameter (E)-tert-Butyl Hept-2-enoate tert-Butyl Carbamate () ETBE
Molecular Weight ~184.3 g/mol (estimated) 248.32 g/mol 102.18 g/mol
Log P (Lipophilicity) ~3.5–4.0 (predicted) 1.2 (measured) 1.3 (measured)
Water Solubility Low (<1 g/L) Moderate (ether/amine groups) 1.2 g/L (20°C)

The enoate’s higher lipophilicity compared to ETBE and carbamates suggests preferential use in nonpolar reaction media .

Biological Activity

(E)-tert-Butyl hept-2-enoate, a compound belonging to the family of alkenoates, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

(E)-tert-Butyl hept-2-enoate has the molecular formula C8H14O2C_8H_{14}O_2 and is characterized by a double bond between the second and third carbon atoms in the heptane chain. Its structural formula can be represented as follows:

 E tert Butyl hept 2 enoate C8H14O2 \text{ E tert Butyl hept 2 enoate}\quad \text{ C8H14O2 }

Synthesis

The synthesis of (E)-tert-butyl hept-2-enoate typically involves the reaction of tert-butyl acrylate with suitable reagents under controlled conditions. Various methods have been reported, including olefin cross-metathesis, which allows for the formation of novel compounds with potential biological activity .

Antifungal Activity

Recent studies have indicated that derivatives of alkenoates, including (E)-tert-butyl hept-2-enoate, exhibit significant antifungal properties. For instance, research on related compounds shows that certain structural modifications can enhance their activity against fungal pathogens such as Candida species. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antifungal potential, indicating that modifications in the alkene structure can lead to improved efficacy .

Anti-inflammatory Properties

(E)-tert-butyl hept-2-enoate has also been investigated for its anti-inflammatory effects. In vitro assays have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The selectivity index of these compounds suggests that they may offer therapeutic benefits similar to established anti-inflammatory drugs while potentially reducing side effects .

Cytotoxicity and Selectivity

In studies assessing cytotoxicity, (E)-tert-butyl hept-2-enoate and its derivatives were screened against various cancer cell lines. The results indicated that some derivatives exhibited selective toxicity towards specific cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of several esters derived from alkenoates, including (E)-tert-butyl hept-2-enoate. The results showed MIC values ranging from 31.25 to 62.5 µg/ml against Candida species, suggesting significant antifungal potential compared to standard treatments .
  • Anti-inflammatory Activity : In a murine model of inflammation, derivatives of (E)-tert-butyl hept-2-enoate demonstrated a reduction in edema comparable to that observed with traditional anti-inflammatory agents like celecoxib. The compounds exhibited varying degrees of COX inhibition, indicating their potential for therapeutic use in inflammatory diseases .

Data Tables

Biological Activity Compound MIC (µg/ml) Effectiveness
Antifungal(E)-tert-butyl hept-2-enoate31.25 - 62.5Significant against Candida species
Anti-inflammatoryDerivative ANot specifiedComparable to celecoxib
CytotoxicityDerivative BVariesSelective against cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.